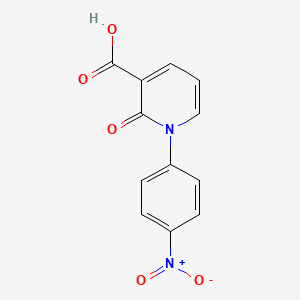

1-(4-Nitrophenyl)-2-oxopyridine-3-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “1-(4-Nitrophenyl)-2-oxopyridine-3-carboxylic acid” is a complex organic molecule. It likely contains a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom), a carboxylic acid group (-COOH), and a nitrophenyl group (a benzene ring with a nitro group -NO2 attached) .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through nucleophilic substitution or condensation reactions .Chemical Reactions Analysis

The compound may undergo various chemical reactions typical of carboxylic acids, nitro compounds, and pyridines. For example, carboxylic acids can participate in esterification reactions, and nitro groups can be reduced to amines .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Properties such as solubility, melting point, boiling point, and reactivity could be predicted based on the properties of similar compounds .科学的研究の応用

Synthesis and Biological Activity

Synthesis of Novel Derivatives : A series of 1,4-disubstituted pyrrolidinone derivatives with nitroso, azo, hydrazone, azole, triazine moieties were prepared from 1-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid. These derivatives demonstrated significant antibacterial activity, highlighting the chemical versatility and potential pharmaceutical applications of compounds structurally related to 1-(4-Nitrophenyl)-2-oxopyridine-3-carboxylic acid (Žirgulevičiūtė et al., 2015).

Anticancer and Antimicrobial Activity : Derivatives of 5-oxopyrrolidine bearing azole, diazole, and hydrazone moieties showed promising anticancer and antimicrobial activities, particularly against multidrug-resistant Staphylococcus aureus strains. This suggests the potential of 1-(4-Nitrophenyl)-2-oxopyridine-3-carboxylic acid derivatives in developing new treatments for cancer and bacterial infections (Kairytė et al., 2022).

Chemical Structure and Properties

Structural Characterization : The structure and conformation of derivatives similar to 1-(4-Nitrophenyl)-2-oxopyridine-3-carboxylic acid have been elucidated using X-ray methods, providing insights into the molecular configurations that might influence the chemical reactivity and biological activity of these compounds (Korp et al., 1983).

Spectroscopic Studies : Studies on compounds like (R/S)-piperidinium-3-carboxylic acid 2,6-dichloro-4-nitrophenolate have shed light on the hydrogen-bonded complexes' structures, offering a foundation for understanding the interactions and reactivity of related nitrophenyl compounds (Anioła et al., 2016).

作用機序

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Compounds with similar structures, such as indole derivatives, have been shown to interact with their targets in a variety of ways . For instance, they can inhibit the activity of certain enzymes or bind to specific receptors, leading to changes in cellular processes .

Biochemical Pathways

Similar compounds, such as indole derivatives, have been shown to influence a variety of biochemical pathways . For example, they can interfere with the synthesis of certain proteins or disrupt cellular signaling pathways .

Pharmacokinetics

It’s worth noting that the physicochemical parameters of similar compounds, such as pyrrolidine, have been studied extensively . These studies have shown that such compounds can have good bioavailability and linear pharmacokinetics .

Result of Action

Similar compounds, such as indole derivatives, have been shown to have a wide range of biological activities . For example, they can inhibit the growth of certain types of cells, reduce inflammation, or prevent the replication of viruses .

Action Environment

It’s worth noting that the activity of similar compounds, such as indole derivatives, can be influenced by factors such as temperature, ph, and the presence of other substances .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

1-(4-nitrophenyl)-2-oxopyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O5/c15-11-10(12(16)17)2-1-7-13(11)8-3-5-9(6-4-8)14(18)19/h1-7H,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUIJYCKOHMZKNT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)C(=C1)C(=O)O)C2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Nitrophenyl)-2-oxopyridine-3-carboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3-fluorophenyl)-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2815985.png)

![1-(dipropylamino)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride](/img/structure/B2815992.png)

![Ethyl 5-(2-thia-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)-3-methylbenzofuran-2-carboxylate](/img/structure/B2816000.png)

![2-[[1-(2,2-Difluoroethyl)-4-methylpyrazol-3-yl]amino]acetic acid](/img/structure/B2816005.png)

![(2E)-[(4-chlorophenyl)hydrazono][(4-ethylphenyl)sulfonyl]acetonitrile](/img/structure/B2816008.png)